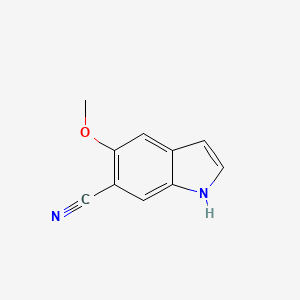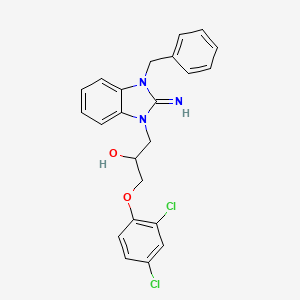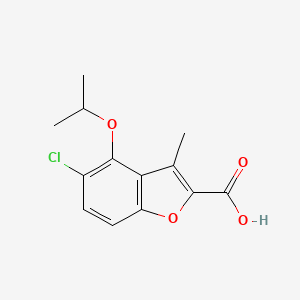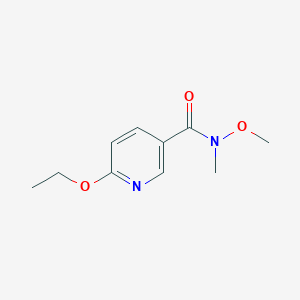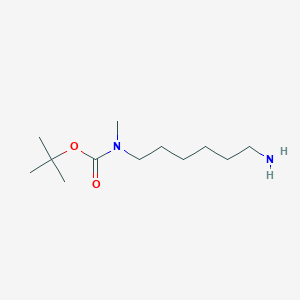
Tert-butyl (6-aminohexyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6-aminohexyl)(methyl)carbamate is a chemical compound with the molecular formula C11H24N2O2. It is also known as N-Boc-1,6-diaminohexane. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is a derivative of hexanediamine and is characterized by the presence of a tert-butyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-aminohexyl)(methyl)carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (6-aminohexyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDCI) and bases like triethylamine are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Hydrolysis: The major products are hexanediamine and carbon dioxide.
Coupling Reactions: The major products are peptides or peptide-like compounds.
Applications De Recherche Scientifique
Tert-butyl (6-aminohexyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the development of drug delivery systems and as a protecting group in peptide synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (6-aminohexyl)(methyl)carbamate involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can also undergo hydrolysis, releasing the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-1,6-diaminohexane
- tert-Butyl N-(6-aminohexyl)carbamate
- N-(tert-Butoxycarbonyl)-1,6-hexanediamine
Uniqueness
Tert-butyl (6-aminohexyl)(methyl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group. This group provides stability and protection to the amino groups, making it useful in various synthetic applications. Its ability to undergo selective reactions and its compatibility with different reagents and conditions make it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C12H26N2O2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
tert-butyl N-(6-aminohexyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10,13H2,1-4H3 |
Clé InChI |
GYXNCWAHCNJRLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


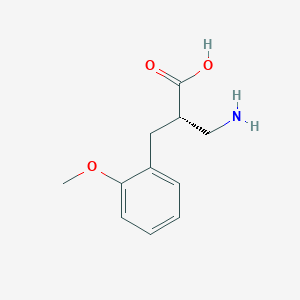
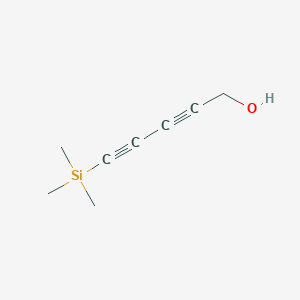
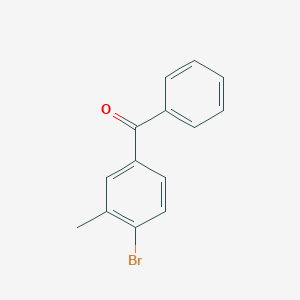
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

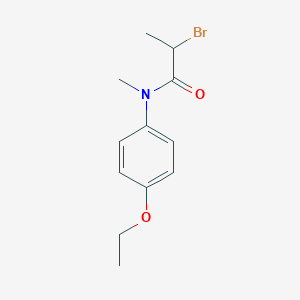
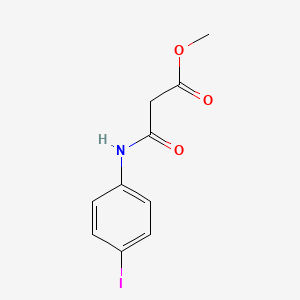
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
